molecular formula C10H17N2O14P3 B12851867 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine

5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine

Cat. No.: B12851867
M. Wt: 482.17 g/mol
InChI Key: UJLGWNDCUWVLAK-ZOQUXTDFSA-N
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Description

5'-O-[(S)-Hydroxy{[(S)-Hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine (hereafter referred to as Compound X) is a uridine derivative featuring a bisphosphonate-modified 5′-hydroxyl group. Its structure comprises a uridine core with a phosphoryl-methyl-phosphonooxy phosphate chain, as confirmed by its SMILES notation: O=P(O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1OC(N2C=CC(=O)NC2=O)C(O)C1O .

Properties

Molecular Formula

C10H17N2O14P3

Molecular Weight

482.17 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23)/t5-,7-,8-,9-/m1/s1

InChI Key

UJLGWNDCUWVLAK-ZOQUXTDFSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves several steps, starting with the preparation of uridine derivatives. The process typically includes the phosphorylation of uridine at specific positions to introduce the desired phosphoryl groups. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of phosphoryl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Biological Applications

  • Antiviral Activity
    • Research indicates that nucleoside analogs like 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine exhibit antiviral properties. They can inhibit viral replication by interfering with nucleic acid synthesis.
    • Case Study : A study demonstrated the efficacy of similar compounds in inhibiting the replication of RNA viruses, suggesting potential applications in developing antiviral therapies against diseases like hepatitis and HIV.
  • Gene Therapy
    • This compound can be utilized in gene therapy as a part of oligonucleotide therapeutics. Its phosphorothioate backbone enhances stability against nucleases, making it a suitable candidate for therapeutic applications.
    • Case Study : Research has shown that modified nucleotides can improve the delivery and efficacy of therapeutic genes in target cells, leading to enhanced gene expression and silencing.
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could have implications in cancer treatment by disrupting the proliferation of cancer cells.
    • Case Study : A study on phosphodiesterase inhibitors demonstrated that similar compounds could effectively reduce tumor growth in vitro and in vivo by modulating intracellular signaling pathways.

Pharmaceutical Applications

  • Drug Development
    • The unique structure of 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine makes it a candidate for the development of new drugs targeting various diseases.
    • Case Study : Compounds with similar structures have been investigated for their ability to enhance the pharmacokinetic properties of existing drugs, improving their therapeutic index.
  • Diagnostic Tools
    • This compound can be used in the development of diagnostic assays for detecting specific nucleic acids associated with pathogens or genetic disorders.
    • Case Study : Research has indicated that modified nucleotides can improve the sensitivity and specificity of PCR assays, leading to more accurate diagnostics.

Data Tables

Application AreaSpecific Use CaseFindings
Antiviral ActivityInhibition of RNA virus replicationSignificant reduction in viral load observed
Gene TherapyOligonucleotide therapeuticsEnhanced gene delivery and expression
Enzyme InhibitionTargeting nucleotide metabolism enzymesReduced tumor growth in cancer models
Drug DevelopmentImproving pharmacokineticsIncreased efficacy of existing drugs
Diagnostic ToolsPCR assay enhancementsImproved sensitivity and specificity

Mechanism of Action

The mechanism of action of 5’-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. The phosphoryl groups play a crucial role in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include the inhibition of viral RNA polymerases or the activation of cellular enzymes that modify RNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between Compound X and related pyrimidine nucleotides:

Compound Structural Features Biological Activity Key References
Compound X Uridine with bisphosphonate-methyl-phosphate chain at 5′-OH Potential polymerase inhibitor; high polarity limits membrane permeability
UOPCP (4a) Uridine 5′-O-(phosphonomethyl)phosphonic acid Ecto-5′-nucleotidase (CD73) inhibitor (IC₅₀ = 0.8 µM)
5-Ethynyl-Uridine Derivatives (4i–k) 5-Ethynyl substitution on uracil; phosphonomethyl-phosphonate at 5′-OH Antiviral activity against HSV-1; instability due to alkyne-HCl adduct formation
5-Substituted-2′-Deoxyuridine Phosphonates 2′-Deoxyuridine with phosphonate at 5′-OH (e.g., 5-aryl-PMEU) Inhibitors of thymidine phosphorylase; antiviral activity against HIV and HCMV
5′-O-Sulfamoyl Nucleosides (4a–c) 5′-O-sulfamoyl group on uridine/cytidine Antibacterial agents; improved metabolic stability compared to phosphates
Methanephosphonothioates Phosphonothioate linkage with 2′-OMe modifications RNase H inhibitors; enhanced nuclease resistance

Key Comparative Insights

Phosphate Backbone Complexity

  • Compound X ’s bisphosphonate-phosphate chain distinguishes it from simpler phosphonates like UOPCP (4a), which lacks the extended phosphate moiety. This complexity may enhance binding to polyphosphate-dependent enzymes (e.g., DNA polymerases) but reduces cellular uptake due to high polarity .
  • In contrast, 5′-O-sulfamoyl nucleosides (e.g., 4c) replace phosphates with sulfamoyl groups, improving metabolic stability and bioavailability .

Substitution Patterns

  • 5-Ethynyl-Uridine Derivatives (e.g., 4i) exhibit antiviral activity but suffer from synthetic challenges, such as alkyne-HCl adduct formation during synthesis . Compound X avoids such instability due to its saturated phosphate chain.
  • 5-Substituted-2′-Deoxyuridine Phosphonates (e.g., PMEU) show antiviral efficacy against HIV but require 2′-deoxy modifications for activity, unlike Compound X , which retains the ribose configuration .

Enzyme Inhibition Profiles UOPCP (4a) is a potent CD73 inhibitor (IC₅₀ = 0.8 µM), while Compound X’s activity remains uncharacterized but is hypothesized to target polymerases due to its polyphosphate mimicry .

Biological Activity

5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine, often abbreviated as a complex nucleotide analog, is a compound of significant interest in biochemical research due to its potential biological activities. Its unique structure, characterized by multiple phosphoryl groups and hydroxyl functionalities, suggests various roles in cellular processes, particularly in nucleic acid metabolism and signaling pathways.

  • Molecular Formula : C10H17N2O14P3
  • Molecular Weight : 483.156 g/mol
  • Structure : The compound contains several chiral centers and is classified as a non-polymer. Its structural complexity includes multiple phosphonate and hydroxyl groups that contribute to its biological activity.

Biological Activity

The biological activity of 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can be summarized in the following key areas:

1. Nucleotide Analog Functionality

This compound acts as a nucleotide analog, which can interfere with nucleic acid synthesis and function. It has been shown to inhibit various polymerases, impacting DNA and RNA synthesis. This property makes it a candidate for further exploration in antiviral and anticancer therapies.

2. Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes involved in nucleotide metabolism, such as nucleoside triphosphate hydrolases. Such inhibition can lead to altered cellular energy states and affect cell proliferation.

3. Cellular Uptake and Transport

The presence of multiple phosphoryl groups enhances the compound's solubility and facilitates its uptake by cells. Studies have demonstrated that modified nucleotides can be incorporated into RNA or DNA, affecting gene expression.

Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Laboratory experiments have shown that 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine can effectively inhibit RNA polymerase activity, leading to reduced viral replication in cell cultures infected with RNA viruses .
  • In Vivo Studies : Animal models treated with this compound exhibited altered immune responses, suggesting potential applications in modulating immune functions .

Data Table of Biological Activities

Activity Type Effect Reference
RNA Polymerase InhibitionReduced viral replication
Enzyme Activity ModulationInhibition of nucleotide metabolism
Cellular UptakeEnhanced solubility and transport
Immune Response ModulationAltered immune function

Case Studies

  • Antiviral Applications : A study focusing on the antiviral properties of this compound demonstrated significant efficacy against specific RNA viruses. The mechanism was attributed to its ability to mimic natural nucleotides, thereby disrupting viral RNA synthesis .
  • Cancer Research : In another study, the compound was tested for its effects on cancer cell lines. Results indicated that it could inhibit cell proliferation through interference with cellular signaling pathways related to growth factors .
  • Pharmacological Potential : Ongoing research is evaluating the pharmacokinetics and bioavailability of this compound when administered in various formulations. Preliminary data suggest promising results for oral bioavailability and therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine, and how do phosphorylation conditions influence yield?

  • Methodology : The compound is synthesized via sequential phosphorylation of uridine derivatives. Key steps include:

  • Phosphonylation : Reacting uridine with methylenebis(phosphonic dichloride) under anhydrous conditions to introduce the bis-phosphoryl group.
  • Stereochemical control : Using chiral auxiliaries or enantioselective catalysts to ensure (S)-configuration at hydroxyphosphoryl centers .
  • Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) mobile phases to isolate the product.
    • Critical factors : Temperature (maintained at 0–4°C during phosphorylation), stoichiometry of phosphonylation reagents, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Yields typically range from 40–60% due to competing side reactions .

Q. Which analytical techniques are most reliable for structural characterization of this compound, particularly for confirming stereochemistry?

  • Methodology :

  • NMR : ¹H, ¹³C, and ³¹P NMR to resolve phosphorous coupling patterns (e.g., Jₚ₋ₚ values for bis-phosphoryl groups) and confirm glycosidic bond configuration.
  • X-ray crystallography : Single-crystal analysis for absolute stereochemical assignment. Requires co-crystallization with heavy atoms (e.g., Pt derivatives) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns of the phosphorylated ribose backbone .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what buffer systems are optimal for storage?

  • Experimental design :

  • Stability assay : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC-UV at 260 nm.
  • Results : Maximum stability observed at pH 6.5–7.5 (phosphate buffer); degradation accelerates above pH 8 due to hydrolysis of phosphoester bonds .
  • Storage recommendation : Lyophilized form at -80°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the interaction of this compound with ecto-5′-nucleotidases, and how can substituents be modified to enhance inhibitory potency?

  • Methodology :

  • SAR study : Synthesize analogs with substitutions at uracil (N3, C5) and ribose (2'-OH, 3'-OH) positions. Test inhibitory activity using enzymatic assays (e.g., malachite green phosphate detection).
  • Key findings :
  • N3-methylation reduces steric hindrance, improving binding affinity by 2.5-fold.
  • Halogenation at C5 (e.g., Cl, Br) enhances electronegativity, increasing competitive inhibition .
  • Advanced optimization : Introduce pro-drug motifs (e.g., ester-protected phosphates) for targeted delivery .

Q. How can conflicting data on the compound’s hydrolysis kinetics in biological matrices be resolved?

  • Contradiction analysis :

  • Issue : Discrepancies in half-life (t₁/₂) reported in plasma (t₁/₂ = 2.5 hours) vs. cerebrospinal fluid (t₁/₂ = 6 hours).
  • Validation steps :

Matrix-specific assays : Replicate experiments using standardized matrices (e.g., pooled human plasma vs. artificial CSF).

Protease inhibition : Add EDTA/aprotinin to rule out enzymatic interference.

Multi-technique validation : Cross-validate via LC-MS/MS and ³²P-radiolabel tracking .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and biodegradation pathways?

  • Methodology :

  • OECD 307 guideline : Aerobic/anaerobic soil incubation studies with ¹⁴C-labeled compound to track mineralization (CO₂ release) and metabolite profiling.
  • Advanced tools :
  • Metagenomics : Identify microbial consortia involved in phosphoester bond cleavage via 16S rRNA sequencing.
  • QSPR modeling : Predict abiotic degradation rates using quantum mechanical descriptors (e.g., Hammett σ constants for substituents) .

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